molecular formula C9H10N2O2 B1589110 5-Nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 41959-45-9

5-Nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1589110
CAS RN: 41959-45-9
M. Wt: 178.19 g/mol
InChI Key: YJNKVSVKLAVIMU-UHFFFAOYSA-N
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Description

5-Nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular weight of 214.65 . It is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) and its derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .


Molecular Structure Analysis

The molecular structure of 5-Nitro-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline skeleton . The InChI code for this compound is 1S/C9H10N2O2.ClH/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9;/h1-3,10H,4-6H2;1H .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines (THIQ) are diverse and complex . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

Scientific Research Applications

  • Medicinal Chemistry

    • Summary of the Application : 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • Methods of Application : The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community . The structural–activity relationship (SAR), and their mechanism of action are commonly studied .
    • Results or Outcomes : The THIQ heterocyclic scaffold has resulted in the development of novel THIQ analogs with potent biological activity .
  • Organic Chemistry

    • Summary of the Application : 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives .
    • Methods of Application : Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been explored . Reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted .
    • Results or Outcomes : N -benzyl THIQs are known to function as antineuroinflammatory agents . THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
  • Pharmaceutical Industry

    • Summary of the Application : Many compounds containing a dihydroisoquinoline (DHIQs) fragment show highly potential applications in the pharmaceutical industry such as antitumor drugs, antifungal agent, or inhibitors .
    • Methods of Application : The specific methods of application would depend on the specific drug or agent being developed .
    • Results or Outcomes : The outcomes would also depend on the specific drug or agent, but generally, these compounds have shown promise in treating various conditions .
  • Anti-mycobacterial Activity

    • Summary of the Application : Tetrahydroisoquinoline carbohydrazide compounds have been designed, synthesized, and tested for their anti-mycobacterial activity .
    • Methods of Application : These compounds were synthesized and their structures were confirmed using mass spectrometry, 1 H NMR, 13 C NMR, and elemental analysis .
    • Results or Outcomes : The specific results of these tests are not provided in the source, but the implication is that these compounds showed some level of anti-mycobacterial activity .
  • Antitumor Drugs

    • Summary of the Application : Many compounds containing a dihydroisoquinoline (DHIQs) fragment show highly potential applications in the pharmaceutical industry such as antitumor drugs .
    • Methods of Application : The specific methods of application would depend on the specific drug being developed .
    • Results or Outcomes : The outcomes would also depend on the specific drug, but generally, these compounds have shown promise in treating various conditions .
  • Antifungal Agents

    • Summary of the Application : DHIQs fragments are also used in the development of antifungal agents .
    • Methods of Application : The specific methods of application would depend on the specific agent being developed .
    • Results or Outcomes : The outcomes would also depend on the specific agent, but generally, these compounds have shown promise in treating various conditions .

Safety And Hazards

The safety data sheet for 1,2,3,4-Tetrahydroisoquinoline indicates that it is toxic if swallowed, fatal in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, may cause damage to organs, and is harmful to aquatic life with long-lasting effects .

Future Directions

The future directions for the research and development of 1,2,3,4-tetrahydroisoquinolines (THIQ) and its derivatives are promising. Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .

properties

IUPAC Name

5-nitro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-3,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNKVSVKLAVIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464117
Record name 5-nitro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-1,2,3,4-tetrahydroisoquinoline

CAS RN

41959-45-9
Record name 5-nitro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, 5-Nitro-isoquinoline is reacted with sodium borohydride to provide the title compound.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
PJ Burke, LC Wong, TC Jenkins, RJ Knox… - Bioorganic & medicinal …, 2011 - Elsevier
A series of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines 10 and nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides 11 have been synthesised and evaluated as …
Number of citations: 18 www.sciencedirect.com
Z Zhu, J Furr, JK Buolamwini - Journal of medicinal chemistry, 2003 - ACS Publications
Novel regioisomers of conformationally constrained analogues of the potent es nucleoside transporter ligand, nitrobenzylmercaptopurine riboside (NBMPR), designed for probing its …
Number of citations: 33 pubs.acs.org
KV Rao, D Jackman - Journal of Heterocyclic Chemistry, 1973 - Wiley Online Library
A survey of literature showed that no simple quin-oxalines have been reduced in this manner. lladdadin et al., reported the reduction of the di N-oxide of 2, 3-dimethylquinoxaline by …
Number of citations: 21 onlinelibrary.wiley.com
Q Du, L Liu, T Zhou - ACS omega, 2020 - ACS Publications
A general and efficient method for copper-catalyzed transfer hydrogenation of isoquinolines with an oxazaborolidine–BH 3 complex, under mild reaction conditions, is successfully …
Number of citations: 4 pubs.acs.org
DA WALSH - 1973 - search.proquest.com
A molecule that contains a tricoordinate atom whose stable position is not within the plane defined by the three atoms directly bonded to it may, in principle, exist in two conceptually …
Number of citations: 3 search.proquest.com
M Somei, F Yamada, C Kaneko - Chemistry Letters, 1978 - journal.csj.jp
A facile four step synthesis of 4-[N,N-disubstituted]aminomethylindoles 5a–5c from 2-methyl-5-nitroisoquinolinium iodide 1 was described. In the course of the conversion, the …
Number of citations: 5 www.journal.csj.jp
S Kimoto, M Okamoto - Chemical and Pharmaceutical Bulletin, 1961 - jstage.jst.go.jp
trans-2-Methyl-octahydro-5 (1H)-isoquinolone was prepared and configuration of the ring juncture was discussed. Reduction of this base gave two isomers of trans-2-methyl-decahydro-…
Number of citations: 9 www.jstage.jst.go.jp
木本正七郎, 岡本正夫 - Chemical and Pharmaceutical Bulletin, 1961 - jlc.jst.go.jp
trans-2-Methyl-octahydro-5 (1H)-isoquinolone was prepared and configuration of the ring juncture was discussed. Reduction of this base gave two isomers of trans-2-methyl-decahydro-…
Number of citations: 2 jlc.jst.go.jp
BCG Söderberg, JW Hubbard, SR Rector, SN O'Neil - Tetrahedron, 2005 - Elsevier
A route to 3,4-fused indoles via two consecutive palladium-catalyzed reactions; an intramolecular Heck reaction followed by a reductive N-heteroannulation is described. Using this route…
Number of citations: 59 www.sciencedirect.com
FV Pastukhov, IV Yampolsky, YN Bubnov - Journal of organometallic …, 2002 - Elsevier
Functionalized isoquinolines react with triallylborane to produce 1,3-diallylated 1,2,3,4-tetrahydroisoquinolines 1–8 with excellent chemo- and stereoselectivity. In these conditions 4-…
Number of citations: 10 www.sciencedirect.com

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